![molecular formula C10H7F2N3O4S B5510138 N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B5510138.png)
N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine and its derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, often involves reactions that allow for the introduction of various functional groups, enhancing the molecule's complexity and potential reactivity. A typical approach involves the reaction of aminoazoles, aldehydes, and N,N-dialkyl-2-ketomethanesulfonamides in a process akin to the Biginelli reaction, which yields 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines as side-products (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, is characterized by their stable pyrimidine core, which provides a versatile scaffold for further chemical modifications. The incorporation of difluorophenyl groups contributes to the electron distribution across the molecule, affecting its reactivity and interactions with biological targets. Advanced techniques such as X-ray crystallography are employed to determine precise molecular structures and understand the spatial arrangement of atoms within the molecule (Davis & Fettinger, 2018).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The presence of sulfonamide and hydroxy groups in N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide facilitates interactions with acids and bases, leading to products with altered chemical properties and potential biological activities. For instance, reactions in aqueous media can lead to changes in immunotropic activity, as observed in studies involving similar pyrimidine sulfonamides (Ryzhova et al., 2010).
Scientific Research Applications
Metabolism in Agricultural Context
- Flumetsulam, a compound closely related to N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, was studied for its metabolism in crops like wheat, corn, and barley. The metabolism involves hydroxylation and glucose conjugation pathways, with specific cytochrome P450-dependent monooxygenases playing a crucial role in its hydroxylation. This research is pivotal in understanding the environmental fate and safety of such compounds in agricultural settings Frear, Swanson, & Tanaka, 1993.
Crystal Structure Analysis
- The crystal structure of a compound structurally similar to N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide revealed insights into its molecular configuration, demonstrating the significance of N—H⋯N bonds in forming infinite chains within the crystal structure. This information is crucial for understanding the compound's physical properties and interactions at the molecular level Hu, Chen, Liu, & Yang, 2005.
Antifolate Inhibitor Design
- Research into antifolate inhibitors, which are crucial in cancer chemotherapy, has led to the synthesis of classical and nonclassical analogues of pyrimidine derivatives. These compounds, designed to inhibit dihydrofolate reductase, showcase the therapeutic potential of pyrimidine derivatives in treating diseases by targeting specific enzymes Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007.
High-Performance Liquid Chromatography Analysis
- An analytical method using high-performance liquid chromatography (HPLC) was developed to measure residues of flumetsulam, a related compound, in soil. This method underscores the importance of accurate and sensitive detection techniques for monitoring environmental contaminants and ensuring agricultural safety Baskaran, Lauren, & Holland, 1996.
Antitumor Activity and Cellular Transport
- A study on 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors highlighted their selectivity for high-affinity folate receptors over other transport mechanisms. These compounds inhibit purine biosynthesis and demonstrate significant antitumor activity, providing insights into the development of targeted cancer therapies Deng, Zhou, Desmoulin, Wu, Cherian, Hou, Matherly, & Gangjee, 2009.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O4S/c11-6-2-1-5(3-7(6)12)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRDAUSJGWLTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide |
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